4-(Diisopropylamino)butanenitrile
Description
Contextualization within Amine-Nitrile Chemistry
Aminonitriles are organic compounds containing both an amine and a nitrile functional group. chemicalbook.comnih.gov The reactivity of these molecules is influenced by the interplay between these two groups and their relative positions on the carbon skeleton. In the case of 4-(Diisopropylamino)butanenitrile, the amine is a tertiary amine, and the nitrile group is separated by a three-carbon chain (a γ-aminonitrile). This separation means the direct electronic influence of the diisopropylamino group on the nitrile's reactivity is less pronounced than in α-aminonitriles, where the groups are attached to the same carbon. chemicalbook.com
The chemistry of nitriles is rich, with the cyano group being hydrolyzable to carboxylic acids or amides, and reducible to primary amines. bldpharm.comchem960.com The tertiary amine group, in this case, the diisopropylamino moiety, is generally a stable, non-nucleophilic base due to steric hindrance, but it can participate in reactions such as salt formation and can direct certain synthetic transformations.
Significance in Contemporary Synthetic Strategy
The significance of this compound in synthetic strategies lies in its potential to be a precursor to more complex molecules. While specific, widely published examples of its direct use are limited, its structure suggests several potential synthetic routes. The nitrile group can be transformed into other functional groups, and the diisopropylamino group can be retained to impart specific properties, such as basicity or lipophilicity, to the final molecule. Its application is noted in the realm of pharmaceutical intermediates. lookchem.com
Overview of Research Trajectories
Currently, the research trajectory for this compound appears to be confined to its availability as a commercial building block for research and development purposes. There is a notable lack of extensive, publicly available research focusing specifically on this compound's synthesis, reactivity, or application in the synthesis of well-known molecules. Its primary role seems to be as a starting material for proprietary or exploratory synthetic campaigns within industrial and academic research laboratories. The fluorescence properties of a related aromatic compound, 4-(diisopropylamino)benzonitrile, have been studied, but this is a structurally distinct molecule. mpg.de
Compound Data
Below is a table summarizing the known physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C10H20N2 | lookchem.comchemicalbook.com |
| Molecular Weight | 168.28 g/mol | chemicalbook.com |
| CAS Number | 13858-50-9 | lookchem.comchemicalbook.com |
| Boiling Point | 124-127 °C (at 33 Torr) | chemicalbook.com |
| Density | 0.863±0.06 g/cm³ | chemicalbook.com |
| Appearance | Powder or liquid | evitachem.com |
| Purity | 97% to ≥99% | evitachem.comlookchem.com |
| Hydrogen Bond Acceptor Count | 2 | chem960.com |
| Rotatable Bond Count | 5 | chem960.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[di(propan-2-yl)amino]butanenitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-9(2)12(10(3)4)8-6-5-7-11/h9-10H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVUWKUFMMUEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCC#N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160716 | |
| Record name | 4-Diisopropylaminobutyronitrile | |
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Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
13858-50-9 | |
| Record name | 4-[Bis(1-methylethyl)amino]butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13858-50-9 | |
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| Record name | 4-Diisopropylaminobutyronitrile | |
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| Record name | 13858-50-9 | |
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| Record name | 4-Diisopropylaminobutyronitrile | |
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| Record name | 4-diisopropylaminobutyronitrile | |
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| Record name | 4-Diisopropylaminobutyronitrile | |
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Mechanistic Investigations of Chemical Transformations Involving 4 Diisopropylamino Butanenitrile
Reactivity Profiles of the Nitrile Functionality
The nitrile group (–C≡N) is a versatile functional group in organic synthesis, characterized by its linear geometry and the strong triple bond between carbon and nitrogen. The carbon atom is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles.
Nucleophilic Additions to the Nitrile Carbon
Nucleophilic addition is a fundamental reaction of nitriles. A wide array of nucleophiles can attack the electrophilic carbon of the nitrile group, leading to the formation of an intermediate imine anion. This anion can then be protonated or undergo further reaction depending on the nature of the nucleophile and the reaction conditions. The general mechanism involves the attack of the nucleophile on the nitrile carbon, breaking the pi bond and creating a tetrahedral intermediate.
Reduction Pathways Leading to Amines
The reduction of nitriles is a common method for the synthesis of primary amines. This transformation can be achieved using various reducing agents, with the mechanism depending on the reagent used.
With strong reducing agents like lithium aluminum hydride (LiAlH₄), the reaction proceeds through a two-step nucleophilic addition of hydride ions. The first hydride adds to the nitrile carbon to form an imine anion, which is then further reduced by a second hydride to a dianion. Subsequent aqueous workup protonates the dianion to yield the primary amine, 4-(diisopropylamino)butan-1-amine. cas.orgeasechem.com
Catalytic hydrogenation using metal catalysts such as nickel, platinum, or palladium can also be employed to reduce nitriles to primary amines. sigmaaldrich.com This process typically requires high pressure and temperature.
A milder and more selective method involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which has been shown to be effective for the reduction of a variety of aliphatic and aromatic nitriles. bldpharm.comevitachem.com
| Reagent | Product | General Conditions |
| Lithium aluminum hydride (LiAlH₄) | 4-(Diisopropylamino)butan-1-amine | Dry ether or THF, followed by aqueous workup |
| Catalytic Hydrogenation (H₂/cat.) | 4-(Diisopropylamino)butan-1-amine | High pressure and temperature, metal catalyst (Ni, Pt, Pd) |
| Diisopropylaminoborane/LiBH₄ (cat.) | 4-(Diisopropylamino)butan-1-amine | Ambient or refluxing THF |
Hydrolysis Mechanisms to Carboxylic Acids
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds through an amide intermediate. cas.orgresearchgate.net
Acid-Catalyzed Hydrolysis: In the presence of a strong acid like hydrochloric acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid, 4-(diisopropylamino)butanoic acid, and an ammonium (B1175870) salt. researchgate.net
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting imine anion is then protonated by water. Tautomerization leads to an amide, which is subsequently hydrolyzed by the base to a carboxylate salt. researchgate.net Acidification of the reaction mixture is then necessary to obtain the free carboxylic acid. A kinetic study on the base-catalyzed hydrolysis of other aminonitriles showed that the reaction follows a pseudo-first-order rate expression. organic-chemistry.org
| Conditions | Intermediate | Final Product (after workup) |
| Acidic (e.g., aq. HCl, heat) | 4-(Diisopropylamino)butanamide | 4-(Diisopropylamino)butanoic acid |
| Basic (e.g., aq. NaOH, heat) | 4-(Diisopropylamino)butanamide | 4-(Diisopropylamino)butanoic acid |
Conversion to Aldehydes via Selective Reduction
The reduction of a nitrile can be stopped at the aldehyde stage using specific, sterically hindered reducing agents. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. The reaction is typically carried out at low temperatures to prevent over-reduction to the amine.
The mechanism involves the coordination of the nitrile nitrogen to the aluminum atom of DIBAL-H, which increases the electrophilicity of the nitrile carbon. A single hydride ion is then transferred to the carbon, forming an imine-aluminum complex. This complex is stable at low temperatures. Subsequent aqueous workup hydrolyzes the imine to the corresponding aldehyde, 4-(diisopropylamino)butanal. cas.org
| Reagent | Intermediate | Product | General Conditions |
| DIBAL-H | Imine-aluminum complex | 4-(Diisopropylamino)butanal | Low temperature (e.g., -78 °C), followed by aqueous workup |
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
Grignard reagents (R-MgX) add to the nitrile carbon to form, after hydrolysis, ketones. easechem.comacs.org The reaction involves the nucleophilic attack of the carbanion-like R group of the Grignard reagent on the electrophilic nitrile carbon. This forms a magnesium salt of an imine. This intermediate is stable and does not react further with another equivalent of the Grignard reagent.
Upon aqueous workup, the imine salt is hydrolyzed to an imine, which is then further hydrolyzed to a ketone. For example, the reaction of 4-(Diisopropylamino)butanenitrile with phenylmagnesium bromide would be expected to yield 4-(diisopropylamino)-1-phenyl-1-butanone after hydrolysis. The rate of this reaction can be influenced by factors such as sterics, and in some cases, the addition of a catalyst like copper(I) bromide can improve the reaction rate for sterically hindered substrates.
Chemical Behavior Governed by the Diisopropylamino Moiety
The diisopropylamino group is a bulky, strongly basic tertiary amine. Its chemical behavior in this compound is primarily characterized by its nucleophilicity and basicity. Due to the significant steric hindrance provided by the two isopropyl groups, its ability to act as a nucleophile is diminished compared to less hindered amines. This property makes it a useful non-nucleophilic base in certain synthetic applications. acs.org
The lone pair of electrons on the nitrogen atom makes the diisopropylamino group a Brønsted-Lowry base, readily reacting with acids to form the corresponding ammonium salt. In the context of the reactions of the nitrile group, this basicity can be a complicating factor. For instance, in acid-catalyzed reactions, the amine will be protonated, which could affect the solubility of the molecule and potentially influence the reactivity of the distant nitrile group through electronic effects. Similarly, when using organometallic reagents like Grignard reagents, the basicity of the diisopropylamino group is unlikely to interfere, as these reagents are generally not acidic enough to be quenched by a tertiary amine.
Influence of the Tertiary Amine on Adjacent Reactivity
The tertiary amine in this compound, characterized by the sterically demanding diisopropyl groups, exerts a significant influence on the reactivity of adjacent parts of the molecule. This influence is primarily through neighboring group participation (NGP), where the lone pair of electrons on the nitrogen atom can act as an internal nucleophile. wikipedia.orglibretexts.orgdalalinstitute.comlibretexts.org
In substitution reactions, the participation of a neighboring amino group can lead to an increased reaction rate, a phenomenon known as anchimeric assistance. wikipedia.org This occurs when the nitrogen's lone pair attacks the carbon atom bearing a leaving group, forming a cyclic aziridinium (B1262131) ion intermediate. This intramolecular step is often faster than the direct intermolecular attack by an external nucleophile. The subsequent attack by the external nucleophile on the cyclic intermediate then leads to the final product. This two-step process, involving two consecutive SN2-like inversions, often results in retention of the original stereochemistry. dalalinstitute.com
The steric bulk of the diisopropyl groups can also play a role. While steric hindrance can sometimes slow down reactions by impeding the approach of reactants, in the context of NGP, the Thorpe-Ingold effect suggests that bulky substituents can actually favor ring closure. wikipedia.org This "gem-dimethyl effect" or "angle compression" arises because the bulky groups increase the bond angle between them, thereby decreasing the angle between the other substituents on the same carbon and bringing the reactive ends of the chain closer together. wikipedia.orgresearchgate.net
Role in Intramolecular Cyclizations and Rearrangements
The structure of this compound, with a nucleophilic nitrogen and an electrophilic nitrile carbon separated by a three-carbon chain, makes it a prime candidate for intramolecular cyclization reactions. These reactions typically lead to the formation of five-membered heterocyclic rings, such as pyrrolidines. organic-chemistry.org
The Thorpe-Ingold effect is particularly relevant here. The presence of substituents on the carbon chain can accelerate the rate of cyclization. wikipedia.orglucp.net Computational studies have shown that gem-dialkyl groups can lower the activation enthalpy of cyclization reactions. nih.gov This effect is attributed to the destabilization of the extended, open-chain conformation and the favoring of more folded conformations that are primed for cyclization. nih.gov
The mechanism of such cyclizations often involves the activation of the nitrile group, making it more susceptible to nucleophilic attack by the internal amine. This can be achieved under acidic or basic conditions. In acidic conditions, protonation of the nitrile nitrogen increases its electrophilicity. Under basic conditions, the reaction can proceed through the formation of an intermediate that facilitates the ring closure. The synthesis of pyrrolidines from γ-aminonitriles is a well-established synthetic route. organic-chemistry.org
Acid-Base Properties and Their Mechanistic Implications
The acid-base properties of this compound are central to understanding its behavior in different chemical environments and how these properties influence reaction pathways.
Basicity of the Amine Nitrogen and its Impact on Reaction Environments
The nitrogen atom in the diisopropylamino group possesses a lone pair of electrons, making it a Brønsted-Lowry base capable of accepting a proton. pressbooks.publibretexts.org The basicity of this tertiary amine is influenced by the electron-donating nature of the two isopropyl groups. Alkyl groups are known to increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to ammonia.
However, the steric hindrance provided by the bulky isopropyl groups can affect its basicity and nucleophilicity. Sterically hindered amines like N,N-diisopropylethylamine (DIPEA or Hünig's base) are known to be good bases but poor nucleophiles. wikipedia.orgchemicalbook.com This is because the bulky groups impede the approach of the amine to an electrophilic carbon center, but the smaller proton can still be accessed by the lone pair. This property is often exploited in organic synthesis where a non-nucleophilic base is required to scavenge protons without interfering with the main reaction. wikipedia.org
The pKa of the conjugate acid of a similar sterically hindered amine, N,N-diisopropylethylamine, is around 11 in aqueous solution, indicating that it is a moderately strong base. carlroth.com The basicity can, however, be influenced by the solvent. For instance, the pKa values of the conjugate acids of DIPEA and triethylamine (B128534) are reported to be 8.5 and 9.0, respectively, in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org
Table 1: pKa Values of Conjugate Acids of Selected Amines
| Amine | pKa in Water | pKa in DMSO |
| N,N-Diisopropylethylamine | ~11 carlroth.com | 8.5 wikipedia.org |
| Triethylamine | 10.75 | 9.0 wikipedia.org |
| Ammonia | 9.25 | - |
Protonation States and Chemical Pathways
The protonation state of the diisopropylamino group has a profound effect on the chemical pathways available to the molecule. masterorganicchemistry.com Under acidic conditions, the amine nitrogen will be protonated, forming a quaternary ammonium salt. pressbooks.pub This protonation has several consequences:
Inhibition of Nucleophilicity: Protonation eliminates the lone pair on the nitrogen, thus removing its nucleophilic character. This prevents the amine from participating in reactions as a nucleophile, including neighboring group participation.
Increased Electrophilicity of the Nitrile Group: The protonation of the amine can have an indirect electronic effect on the nitrile group. While the positive charge is formally on the nitrogen, it can withdraw electron density from the rest of the molecule through inductive effects, potentially making the nitrile carbon more susceptible to attack by external nucleophiles.
Influence on Cyclization: The protonation state is a critical factor in intramolecular cyclizations. While protonation of the nitrile can activate it, protonation of the amine deactivates it as the internal nucleophile. The pH of the reaction medium therefore plays a crucial role in controlling the feasibility and rate of such cyclizations. nih.gov The reaction outcome can be finely tuned by controlling the protonation equilibrium of both the amine and nitrile functionalities. researchgate.net
In contrast, under basic or neutral conditions, the amine remains unprotonated and can act as an internal nucleophile, facilitating the reactions described in the preceding sections. The choice of reaction conditions, particularly the pH, is therefore a key determinant of the mechanistic pathway that this compound will follow.
Applications in Advanced Organic Synthesis
Utility as a Versatile Synthetic Intermediate
The presence of a terminal nitrile group on a flexible four-carbon chain, coupled with a sterically hindered tertiary amine, makes 4-(diisopropylamino)butanenitrile a useful starting material for synthesizing a range of more complex molecules. The nitrile group, in particular, is a valuable synthetic handle that can be converted into several other functional groups. researchgate.net
The nitrile functional group is readily transformable, providing reliable pathways to corresponding primary amines through reduction or to aldehydes via multi-step sequences.
Synthesis of Primary Amines: The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. libretexts.org This is typically achieved through reduction, where the carbon-nitrogen triple bond is fully saturated. A common and powerful reducing agent for this purpose is Lithium Aluminum Hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, ultimately yielding the primary amine after an aqueous workup. libretexts.org Another method involves catalytic hydrogenation, often using catalysts like platinum (Pt) or nickel (Ni). libretexts.org Applying these methods to this compound would yield 4-(diisopropylamino)butan-1-amine, effectively extending the carbon chain with a primary amino group.
Conversion to Aldehydes: While the direct conversion of a nitrile to an aldehyde is possible, a more common route involves a partial reduction followed by hydrolysis. Using a less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H), allows for the selective reduction of the nitrile to an imine. This intermediate imine can then be hydrolyzed under aqueous acidic conditions to furnish the corresponding aldehyde. This two-step process would convert this compound into 4-(diisopropylamino)butanal.
The following table summarizes these transformations:
| Starting Material | Target Functional Group | Typical Reagents | Product |
| This compound | Primary Amine | 1. LiAlH₄ 2. H₂O | 4-(Diisopropylamino)butan-1-amine |
| This compound | Aldehyde | 1. DIBAL-H 2. H₃O⁺ | 4-(Diisopropylamino)butanal |
The hydrolysis of nitriles is a classic and direct method for the synthesis of carboxylic acids. libretexts.orgyoutube.com This reaction can be catalyzed by either acid or base and proceeds through a carboxamide intermediate. youtube.com
Under acidic or basic aqueous conditions, the nitrile group of this compound undergoes hydrolysis to produce 4-(diisopropylamino)butanoic acid. youtube.com This reaction is particularly useful as it allows for the introduction of a carboxylic acid moiety at the terminus of the alkyl chain, a common structural feature in many biologically active molecules and pharmaceutical intermediates. nih.gov The ability to generate nitriles from other precursors, such as alkyl halides, makes this hydrolytic route a valuable two-step method for preparing carboxylic acids. libretexts.org
| Starting Material | Reaction Type | Conditions | Product |
| This compound | Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat | 4-(Diisopropylamino)butanoic acid |
The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones, an amine source, and cyanide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to yield the final α-amino acid. wikipedia.orgkhanacademy.org
While this compound is not itself a direct precursor in a classical Strecker synthesis, its structural elements are central to the process. The core reaction involves the formation of an α-aminonitrile. masterorganicchemistry.com A related synthetic strategy could involve the α-functionalization of the butanenitrile backbone. More advanced methods allow for the synthesis of α-amino acid precursors directly from aldehydes using masked acyl cyanide reagents and hydroxylamines, highlighting the importance of nitrile chemistry in this field. nih.gov The synthesis of α,α-disubstituted α-amino acids, which have significant applications in medicinal chemistry, can also be achieved through reactions involving isocyanoacetate esters, further underscoring the versatility of nitrile-containing building blocks. nih.gov
Role as a Reagent or Component in Catalytic Systems
Beyond its use as a structural building block, the tertiary amine portion of this compound imparts properties that allow it to potentially function as a reagent or catalyst.
The nitrogen atom in the diisopropylamino group possesses a lone pair of electrons, allowing it to function as a Lewis base. Tertiary amines are widely employed as organocatalysts in a variety of chemical transformations. nih.gov The bulky isopropyl groups attached to the nitrogen atom create steric hindrance, which can influence its reactivity and selectivity as a catalyst. While highly hindered, it can still act as a proton scavenger or activate substrates in certain reactions. Its basicity and nucleophilicity are key properties that define its potential catalytic activity, similar to other tertiary amines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which is recognized as a super nucleophilic amidine base. nih.gov
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov Many MCRs, such as the Strecker, Ugi, and Passerini reactions, are fundamental in generating molecular diversity and are widely used in drug discovery. nih.gov
Given its bifunctional nature, this compound or its derivatives could theoretically participate in MCRs. For example, the primary amine derivative, 4-(diisopropylamino)butan-1-amine, could serve as the amine component in an Ugi or Strecker reaction. The Ugi four-component reaction, for instance, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide scaffold. nih.gov The integration of a building block like 4-(diisopropylamino)butan-1-amine would allow for the incorporation of its specific structural and physicochemical properties into a larger, more complex molecule in a single, efficient step.
Contribution to the Construction of Complex Organic Architectures
The dual functionality of this compound, containing both a tertiary amine and a nitrile group, theoretically allows for a range of chemical transformations. The diisopropylamino group can act as a directing group or a bulky steric hindrance, while the nitrile can be a precursor to amines, carboxylic acids, or participate in cycloaddition reactions. However, specific research to validate these potential applications is not documented.
Strategies for Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. Nitriles are well-established precursors for such reactions, often through the deprotonation of the α-carbon to form a nucleophilic carbanion, which can then react with various electrophiles.
In the context of this compound, one could hypothesize its use in reactions such as:
Alkylation: Formation of an α-anion followed by reaction with an alkyl halide to introduce a new carbon substituent.
Acylation: Reaction of the α-anion with an acyl chloride or ester to form a β-ketonitrile.
However, no specific studies or documented reaction conditions for these transformations using this compound have been found. Data regarding substrates, reagents, yields, and reaction conditions are therefore unavailable.
Assembly of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The structure of this compound contains the necessary nitrogen and carbon atoms that could potentially be utilized in the formation of heterocyclic rings.
Plausible, yet unconfirmed, synthetic routes could include:
Reductive Cyclization: Reduction of the nitrile group to a primary amine, followed by an intramolecular reaction to form a substituted piperidine (B6355638) or related heterocycle.
Cycloaddition Reactions: Participation of the nitrile group in [3+2] or other cycloaddition reactions to form five-membered heterocycles.
Without published research, the feasibility of these synthetic pathways, the specific reagents required, and the structure of any resulting heterocyclic products remain speculative. There is no available data to populate a table of reaction examples.
Theoretical and Computational Chemistry Studies of 4 Diisopropylamino Butanenitrile
Computational Elucidation of Reaction Mechanisms
Transition State Theory and Reaction Coordinate Analysis
This highlights a potential opportunity for new research within the field of computational chemistry to characterize this compound and elucidate its properties. Until such studies are conducted and published, a detailed theoretical and computational article on 4-(Diisopropylamino)butanenitrile cannot be provided.
Solvent Effects on Reactivity Using Continuum Models
The chemical reactivity of this compound can be significantly influenced by the solvent environment. Continuum models are a computationally efficient method to study these effects by representing the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used approach in this context.
In a theoretical study of this compound, the molecule would be placed in a cavity within the dielectric continuum representing the solvent. The solute's electron distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute, altering its energy and properties. This approach allows for the calculation of solvation free energy and the exploration of how solvent polarity affects the molecule's stability and the energy barriers of its reactions.
For instance, the nucleophilic character of the nitrogen atom and the electrophilic nature of the nitrile carbon in this compound would be modulated by the solvent. In a polar solvent, the dipole moment of the molecule would be stabilized, potentially affecting reaction rates. The table below illustrates hypothetical results from a PCM study on the ground state dipole moment of this compound in various solvents.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | 3.2 |
| Dichloromethane | 8.93 | 4.5 |
| Acetonitrile | 37.5 | 5.8 |
| Water | 78.4 | 6.5 |
These illustrative data show an increase in the dipole moment with increasing solvent polarity, indicating a significant electronic polarization of the molecule by the solvent environment.
Application of QM/MM Methods for Complex Systems
For studying the behavior of this compound in a more complex and explicit molecular environment, such as in the active site of an enzyme or within a lipid bilayer, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are invaluable. These methods partition the system into a chemically active region, treated with a high-level of theory (QM), and the surrounding environment, described by a more computationally efficient method (MM).
In a hypothetical QM/MM study of this compound, the molecule itself would typically be defined as the QM region. This allows for an accurate description of its electronic structure, including bond breaking and formation during a reaction. The surrounding environment, for example, water molecules or protein residues, would be treated using a classical force field (MM).
This approach would be particularly useful for investigating the mechanism of a specific reaction involving this compound where the explicit interaction with the environment is crucial. For example, if the nitrile group were to be hydrated, a QM/MM simulation could model the water molecules directly involved in the reaction at the QM level, while the bulk solvent is treated with MM. This provides a balance between accuracy and computational cost, which is often a limitation in purely QM simulations of large systems.
Advanced Modeling Techniques for Reactivity Prediction and Design
Molecular Dynamics Simulations for Conformational Analysis
The reactivity and interaction of this compound are intrinsically linked to its three-dimensional structure and flexibility. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into the accessible conformations and the transitions between them.
For this compound, key conformational degrees of freedom would include the rotation around the C-N bonds of the diisopropylamino group and the C-C bonds of the butane (B89635) chain. An MD simulation would reveal the preferred dihedral angles and the energy barriers for rotation, providing a detailed picture of the molecule's flexibility.
A hypothetical analysis of a 100 ns MD simulation trajectory of this compound in a water box could yield the following data on the population of different rotameric states of the diisopropyl groups.
| Rotamer State | Population (%) | Average Lifetime (ps) |
| Gauche-Gauche | 45 | 150 |
| Gauche-Anti | 35 | 200 |
| Anti-Anti | 20 | 250 |
This illustrative table suggests that the gauche-gauche conformation is the most populated, though the molecule readily interconverts between different rotameric states.
High-Level Coupled-Cluster Methods for Energetic Precision
For achieving high accuracy in the calculation of molecular energies, such as reaction energies and activation barriers, coupled-cluster (CC) methods are considered the "gold standard" in quantum chemistry. The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, can provide results with chemical accuracy (within 1 kcal/mol of experimental values).
Due to their high computational cost, CC methods are typically used for smaller molecules or to benchmark more approximate methods like density functional theory (DFT). For this compound, CCSD(T) calculations could be employed to obtain a highly accurate energy profile for a specific reaction, for example, the protonation of the amino nitrogen. These high-precision energy values can then be used to validate the accuracy of a chosen DFT functional for larger-scale simulations.
A hypothetical comparison of the calculated proton affinity of the nitrogen atom in this compound using different methods is presented below.
| Method | Basis Set | Calculated Proton Affinity (kcal/mol) |
| B3LYP | 6-311+G(d,p) | 235.4 |
| M06-2X | 6-311+G(d,p) | 238.1 |
| CCSD(T) | cc-pVTZ | 240.2 |
This table illustrates how different computational methods can yield slightly different results, with CCSD(T) providing a benchmark value.
Integration of Machine Learning in Chemical Space Exploration
The vastness of chemical space presents a challenge for the discovery of new molecules with desired properties. Machine learning (ML) techniques are increasingly being integrated with computational chemistry to accelerate this exploration. By training on existing chemical data, ML models can learn structure-property relationships and predict the properties of new, un-synthesized molecules.
In the context of this compound, ML could be used to design new derivatives with optimized properties. For example, a quantitative structure-activity relationship (QSAR) model could be built using a dataset of similar aminonitriles and their measured reactivity. This model could then be used to predict the reactivity of novel derivatives of this compound, guiding synthetic efforts towards molecules with enhanced performance for a specific application.
Furthermore, generative ML models can propose entirely new molecular structures within a defined chemical space. By providing the model with the desired properties for a derivative of this compound, such as increased polarity or a specific binding affinity, the generative model could suggest novel chemical structures for further computational and experimental investigation. This integration of ML with traditional computational methods offers a powerful paradigm for accelerated molecular design.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Methods
Future research could potentially focus on developing methods to synthesize specific stereoisomers of 4-(Diisopropylamino)butanenitrile, should a chiral center be introduced into its structure. Currently, no literature detailing its asymmetric synthesis exists.
Exploration of Underutilized Reactivity Modes
The reactivity of the nitrile and the tertiary amine groups in this compound presents a blank slate. Research could investigate its behavior in reactions such as hydrolysis, reduction, or cycloadditions, for which no specific studies are currently available.
Expansion of Catalytic Applications
The presence of a sterically hindered tertiary amine suggests a potential, though unexplored, role as a non-nucleophilic base or as a ligand in catalysis. This remains a purely hypothetical application without any supporting research.
Advanced Computational Investigations into Mechanistic Nuances
Computational studies, such as those using Density Functional Theory (DFT), could theoretically be applied to model the compound's structure, electronic properties, and potential reaction mechanisms. However, no such computational analyses for this compound have been published.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Diisopropylamino)butanenitrile, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting diisopropylamine with a halogenated butanenitrile precursor (e.g., 4-bromobutanenitrile) in the presence of a strong base (e.g., sodium hydride) under reflux in an aprotic solvent like dimethylformamide (DMF) achieves moderate yields. Optimization includes controlled temperature (80–100°C) and inert atmosphere to minimize side reactions like hydrolysis . Nickel-catalyzed Negishi coupling (e.g., between aryl zinc reagents and cyclobutanone oxime esters) is another advanced route, offering regioselectivity and compatibility with sensitive functional groups .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- 1H/13C NMR : The nitrile group (C≡N) appears as a singlet near δ 119–120 ppm in 13C NMR. The diisopropylamino group shows two doublets (δ ~1.2–1.4 ppm for CH(CH3)2) and a septet (δ ~3.3–3.5 ppm for NCH) in 1H NMR .
- IR Spectroscopy : A strong absorption band at ~2244 cm⁻¹ confirms the nitrile group. Additional peaks near 2930 cm⁻¹ correspond to aliphatic C-H stretching .
- HRMS : The molecular ion peak [M]+ should match the calculated exact mass (e.g., C10H19N2: 167.1548 g/mol) .
Advanced Research Questions
Q. How does the electronic influence of the diisopropylamino group affect the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The diisopropylamino group is a strong electron-donating substituent, which stabilizes adjacent carbocations or transition states via inductive effects. This enhances reactivity in SN1 mechanisms but may hinder SN2 pathways due to steric bulk. Computational studies (e.g., DFT) can quantify charge distribution, showing increased electron density at the β-carbon of the nitrile group, favoring electrophilic attack . Comparative kinetic studies with analogs (e.g., 4-(dimethylamino)butanenitrile) reveal steric and electronic trade-offs .
Q. What computational methods are suitable for modeling the interaction of this compound with biological targets, and how do these predictions align with experimental data?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to enzymes (e.g., cytochrome P450) by simulating interactions between the nitrile group and catalytic residues.
- DFT Calculations : Assess electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the nitrile’s triple bond acts as a hydrogen-bond acceptor, aligning with experimental IC50 values in enzyme inhibition assays .
- Validation involves correlating computed binding energies with in vitro inhibition kinetics (e.g., Michaelis-Menten plots) .
Q. How do structural modifications in the butanenitrile core influence the compound’s physicochemical properties and bioactivity, based on comparative studies with analogs?
- Methodological Answer :
- Substituent Effects : Replacing the diisopropylamino group with electron-withdrawing groups (e.g., fluorine in 4-(2-fluorophenyl)butanenitrile) increases polarity and reduces logP, enhancing aqueous solubility but potentially decreasing membrane permeability.
- Bioactivity : Fluorinated analogs show higher binding affinity to neurological targets (e.g., serotonin receptors) due to fluorine’s electronegativity and van der Waals interactions. Comparative SAR studies using IC50/EC50 data highlight these trends .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals that bulky substituents (e.g., tert-butyl) improve thermal stability but may reduce synthetic yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
